![molecular formula C7H15N3O B1529378 [2-(Aminomethyl)cyclopentyl]urea CAS No. 1342970-67-5](/img/structure/B1529378.png)
[2-(Aminomethyl)cyclopentyl]urea
Overview
Description
“[2-(Aminomethyl)cyclopentyl]urea” is a chemical compound with the molecular formula C7H15N3O and a molecular weight of 157.22 . It contains a total of 36 bonds, including 16 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 five-membered ring, and 1 urea .
Molecular Structure Analysis
The InChI code for “[2-(Aminomethyl)cyclopentyl]urea” is 1S/C7H15N3O/c8-4-5-2-1-3-6(5)10-7(9)11/h5-6H,1-4,8H2,(H3,9,10,11) . This indicates that the molecule consists of a cyclopentyl ring with an aminomethyl group at the 2-position, and a urea group attached to the aminomethyl group .It is stored at a temperature of 4 degrees Celsius . More detailed physical and chemical properties might be available in specialized chemical databases or scientific literature.
Scientific Research Applications
Organic Synthesis and Catalysis
"[2-(Aminomethyl)cyclopentyl]urea" and related compounds have been explored for their roles in facilitating organic reactions. For instance, urea has been utilized as an eco-friendly organo-catalyst in the synthesis of diverse and densely functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocyclic scaffolds. This process is notable for its mild reaction conditions and the ability to proceed without the need for hazardous solvents, highlighting the potential of urea derivatives in green chemistry (Brahmachari & Banerjee, 2014).
Molecular Interaction Studies
Research into the complexation and unfolding of heterocyclic ureas has provided insights into the formation of multiply hydrogen-bonded complexes. These studies are fundamental for understanding the self-assembly and molecular recognition processes that are crucial in the design of novel biomaterials and nanostructures (Corbin et al., 2001).
Role in Biological Systems
Urea derivatives have been investigated for their role in microbial pathogenicity and as potential antimicrobial agents. For example, the enzymatic breakdown of urea into ammonia by urease is a critical factor in the virulence of various pathogens. Understanding this process can lead to the development of new strategies to combat infections (Rutherford, 2014).
Additionally, the interaction of urea with nucleic acids has been quantified to understand its destabilizing effects on helical structures. This research has implications for the study of nucleic acid stability and the development of urea as a probe for conformational changes in biological processes (Guinn et al., 2013).
Safety And Hazards
The safety information for “[2-(Aminomethyl)cyclopentyl]urea” indicates that it has GHS05 and GHS07 pictograms, and the signal word is "Danger" . This suggests that the compound may pose certain health hazards. For detailed safety information, one should refer to the Material Safety Data Sheet (MSDS) for this compound .
properties
IUPAC Name |
[2-(aminomethyl)cyclopentyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c8-4-5-2-1-3-6(5)10-7(9)11/h5-6H,1-4,8H2,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUMQTMEJQYCCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NC(=O)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Aminomethyl)cyclopentyl]urea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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